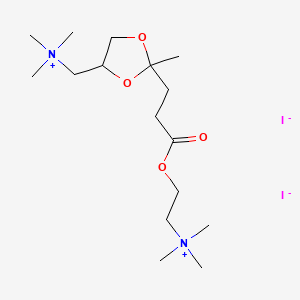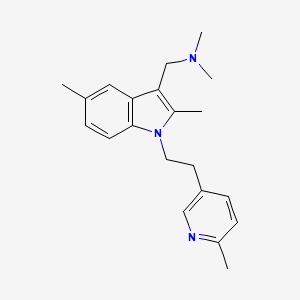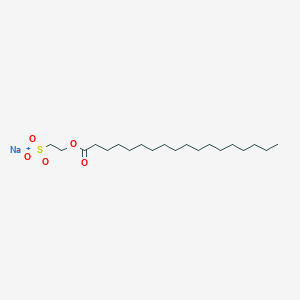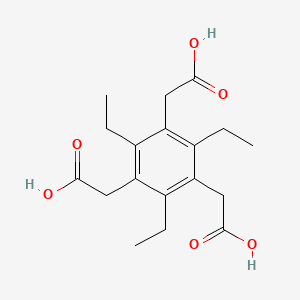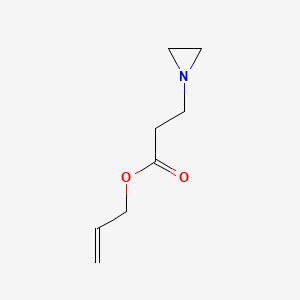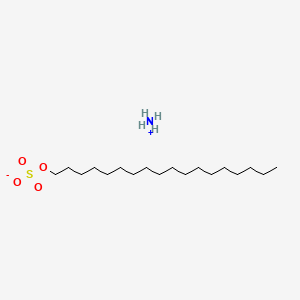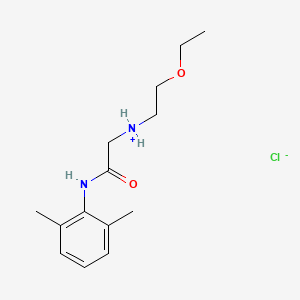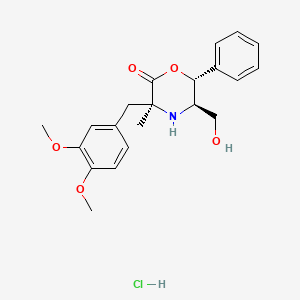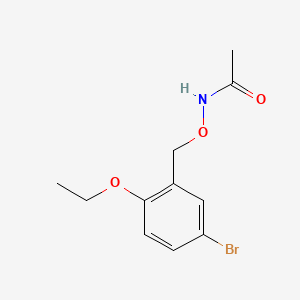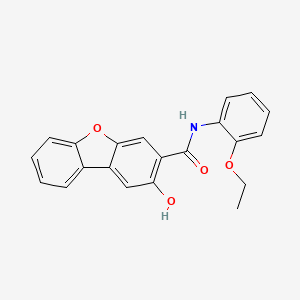
3-Dibenzofurancarboxamide, N-(2-ethoxyphenyl)-2-hydroxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Dibenzofurancarboxamide, N-(2-ethoxyphenyl)-2-hydroxy- is a synthetic organic compound that belongs to the class of dibenzofurans. Dibenzofurans are heterocyclic compounds containing a fused pair of benzene and furan rings. This particular compound is characterized by the presence of a carboxamide group, an ethoxyphenyl group, and a hydroxy group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Dibenzofurancarboxamide, N-(2-ethoxyphenyl)-2-hydroxy- typically involves multiple steps, including the formation of the dibenzofuran core, introduction of the carboxamide group, and subsequent functionalization with the ethoxyphenyl and hydroxy groups. Common reagents used in these reactions may include:
- Dibenzofuran as the starting material
- Carboxylic acid derivatives for carboxamide formation
- Ethoxyphenyl derivatives for substitution reactions
- Hydroxylating agents for introducing the hydroxy group
Industrial Production Methods
Industrial production methods for such compounds often involve optimized reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Analyse Chemischer Reaktionen
Types of Reactions
3-Dibenzofurancarboxamide, N-(2-ethoxyphenyl)-2-hydroxy- can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The ethoxyphenyl group can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Substitution reagents: Halogenating agents, nucleophiles
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the carboxamide group may produce an amine.
Wissenschaftliche Forschungsanwendungen
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: As a probe or ligand in biochemical assays.
Medicine: Potential therapeutic applications due to its structural features.
Industry: Use in the production of specialty chemicals or materials.
Wirkmechanismus
The mechanism of action of 3-Dibenzofurancarboxamide, N-(2-ethoxyphenyl)-2-hydroxy- would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dibenzofuran: The parent compound, lacking the carboxamide, ethoxyphenyl, and hydroxy groups.
3-Dibenzofurancarboxamide: Lacking the ethoxyphenyl and hydroxy groups.
N-(2-ethoxyphenyl)-2-hydroxybenzamide: Lacking the dibenzofuran core.
Uniqueness
The uniqueness of 3-Dibenzofurancarboxamide, N-(2-ethoxyphenyl)-2-hydroxy- lies in its specific combination of functional groups, which may confer unique chemical and biological properties compared to its analogs.
Eigenschaften
CAS-Nummer |
3691-93-8 |
|---|---|
Molekularformel |
C21H17NO4 |
Molekulargewicht |
347.4 g/mol |
IUPAC-Name |
N-(2-ethoxyphenyl)-2-hydroxydibenzofuran-3-carboxamide |
InChI |
InChI=1S/C21H17NO4/c1-2-25-19-10-6-4-8-16(19)22-21(24)15-12-20-14(11-17(15)23)13-7-3-5-9-18(13)26-20/h3-12,23H,2H2,1H3,(H,22,24) |
InChI-Schlüssel |
XXETVWBJQXPSKM-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC=CC=C1NC(=O)C2=C(C=C3C4=CC=CC=C4OC3=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


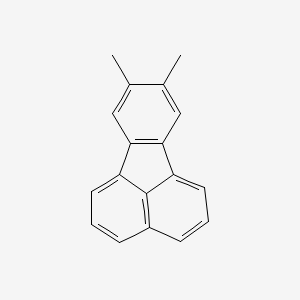
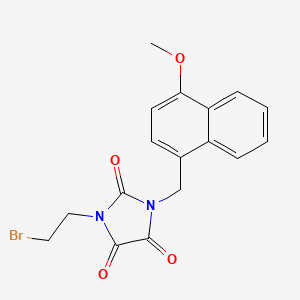
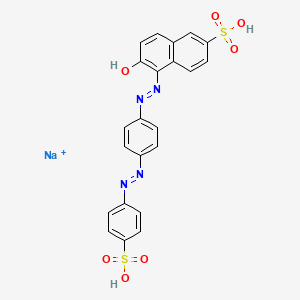
![4-[2-Amino-3-(4-carboxyphenyl)-5-(trifluoromethyl)phenyl]benzoic acid](/img/structure/B13742115.png)
